2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid
Overview
Description
“2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetic acid”, also known as KAT II inhibitor, is a chemical compound belonging to the family of kynurenine aminotransferase II (KAT II) inhibitors. It has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol .
Molecular Structure Analysis
This molecule contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring . Functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .
Scientific Research Applications
Physiology and Biotechnological Applications
Research into acetic acid bacteria (AAB) physiology reveals their crucial role in the production of vinegar and fermented beverages through oxidative fermentation. AAB's transformation of substrates into products, including the oxidation of ethanol into acetic acid, underscores their biotechnological applications beyond food and beverage industries, such as in vitamin C production (Lynch et al., 2019).
Environmental and Industrial Considerations
The pervaporation (PV) separation technique for water-acetic acid mixtures showcases the industrial importance of recycling acetic acid from wastewater, addressing challenges posed by conventional distillation methods due to the compounds' close relative volatility (Aminabhavi & Toti, 2003). Furthermore, the biodegradation of acetaminophen by advanced oxidation processes (AOPs) involves acetic acid as a by-product, indicating its role in environmental remediation efforts (Qutob et al., 2022).
Agricultural Applications
Studies on vinegar and hydrogen peroxide-based herbicide formulations against common weeds highlight acetic acid's potential as an environmentally friendly bioherbicide. These findings offer a basis for developing bioherbicide solutions suitable for regions beyond North America, emphasizing acetic acid's herbicidal effects and its use in organic farming practices (Mahachai & Subsoontorn, 2021).
Properties
IUPAC Name |
2-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7,10H,3,5-6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIEBMODWJEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C2C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322527 | |
Record name | 2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-32-1 | |
Record name | 6,7,8,9-Tetrahydro-5-oxo-5H-benzocycloheptene-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6742-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 401469 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC401469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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